N-(1-cyano-3-methylbutyl)-3-methanesulfonylbenzamide
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Overview
Description
N-(1-cyano-3-methylbutyl)-3-methanesulfonylbenzamide is a chemical compound with a complex structure, featuring a benzamide core substituted with a cyano group and a methanesulfonyl group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-(1-cyano-3-methylbutyl)-3-methanesulfonylbenzamide typically involves multiple steps. One common approach is to start with the appropriate benzamide derivative and introduce the cyano and methanesulfonyl groups through a series of reactions. For example, the cyano group can be introduced via a nucleophilic substitution reaction, while the methanesulfonyl group can be added through a sulfonation reaction .
Industrial Production Methods
Industrial production of this compound may involve optimizing the reaction conditions to maximize yield and purity. This includes controlling the temperature, pressure, and concentration of reagents. The use of catalysts and solvents can also play a crucial role in enhancing the efficiency of the synthesis process .
Chemical Reactions Analysis
Types of Reactions
N-(1-cyano-3-methylbutyl)-3-methanesulfonylbenzamide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form different products depending on the oxidizing agent used.
Reduction: Reduction reactions can modify the functional groups present in the compound.
Substitution: The compound can participate in substitution reactions where one functional group is replaced by another.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and nucleophiles for substitution reactions. The reaction conditions, such as temperature and solvent, are tailored to achieve the desired transformation .
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield sulfoxides or sulfones, while reduction can lead to the formation of amines or alcohols .
Scientific Research Applications
N-(1-cyano-3-methylbutyl)-3-methanesulfonylbenzamide has several scientific research applications:
Chemistry: It is used as an intermediate in the synthesis of more complex molecules.
Biology: The compound can be used in studies related to enzyme inhibition and protein interactions.
Industry: The compound can be used in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of N-(1-cyano-3-methylbutyl)-3-methanesulfonylbenzamide involves its interaction with specific molecular targets. The cyano and methanesulfonyl groups play a crucial role in binding to these targets, which can include enzymes, receptors, or other proteins. This binding can modulate the activity of the target, leading to various biological effects .
Comparison with Similar Compounds
Similar Compounds
Similar compounds include:
- N-(1-cyano-3-methylbutyl)butanamide
- N-(1-cyano-3-methylbutyl)pentanamide
- N-(1-cyano-3-methylbutyl)-3-ethoxybenzamide
Uniqueness
N-(1-cyano-3-methylbutyl)-3-methanesulfonylbenzamide is unique due to the presence of both the cyano and methanesulfonyl groups, which confer distinct chemical and biological properties. These functional groups enhance its reactivity and potential for interaction with various molecular targets, making it a valuable compound for research and industrial applications .
Properties
IUPAC Name |
N-(1-cyano-3-methylbutyl)-3-methylsulfonylbenzamide |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H18N2O3S/c1-10(2)7-12(9-15)16-14(17)11-5-4-6-13(8-11)20(3,18)19/h4-6,8,10,12H,7H2,1-3H3,(H,16,17) |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
QHUYQBPVMXGNSS-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)CC(C#N)NC(=O)C1=CC(=CC=C1)S(=O)(=O)C |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H18N2O3S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
294.37 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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